2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine
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Overview
Description
2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an isopropyl group attached to the triazole ring and an ethylamine side chain. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an isopropyl-substituted hydrazine with an appropriate nitrile can lead to the formation of the triazole ring. The ethylamine side chain can then be introduced through nucleophilic substitution reactions.
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The ethylamine side chain can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and antiviral properties, making it a candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine can be compared with other similar compounds, such as:
2-(4-Methylpiperazin-1-yl)ethan-1-amine: This compound has a similar structure but with a piperazine ring instead of a triazole ring. It exhibits different biological activities and applications.
2-(2-isopropyl-1H-imidazol-1-yl)ethan-1-amine: This compound contains an imidazole ring instead of a triazole ring and has different chemical properties and uses.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(4-propan-2-yl-1,2,4-triazol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c1-6(2)11-5-9-10-7(11)3-4-8/h5-6H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKWVZQMZJGFRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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